molecular formula C7H2BrCl2FO B13681926 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde

Cat. No.: B13681926
M. Wt: 271.89 g/mol
InChI Key: MMOLSRAISVYFDO-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzaldehyde compound. For instance, starting with 3,4-dichlorobenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Fluorination can be carried out using a fluorinating agent such as Selectfluor or by halogen exchange reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Scientific Research Applications

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles to form various products. The halogen atoms can also participate in halogen bonding, influencing the reactivity and interactions of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 3-Bromo-2,4-dichlorobenzaldehyde
  • 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde

Uniqueness

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C7H2BrCl2FO

Molecular Weight

271.89 g/mol

IUPAC Name

2-bromo-3,4-dichloro-6-fluorobenzaldehyde

InChI

InChI=1S/C7H2BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1-2H

InChI Key

MMOLSRAISVYFDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)C=O)F

Origin of Product

United States

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